

Biological activity of 1-(3,4-Dimethoxyphenyl)ethanamine derivatives

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Compound of Interest		
Compound Name:	1-(3,4- Dimethoxyphenyl)ethanamine	
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An In-depth Technical Guide on the Biological Activity of **1-(3,4-Dimethoxyphenyl)ethanamine**Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of **1-(3,4-dimethoxyphenyl)ethanamine**. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

1-(3,4-Dimethoxyphenyl)ethanamine is a chemical scaffold that has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous neurotransmitters and its versatile nature as a building block for a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-ulcer, anticancer, antimicrobial, and anti-inflammatory effects. This guide aims to consolidate the existing scientific data on these derivatives to serve as a valuable resource for researchers in the field.

Quantitative Biological Activity Data



The biological activities of various **1-(3,4-dimethoxyphenyl)ethanamine** derivatives are summarized in the following tables, presenting quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values.

Table 1: Anticancer Activity of 1-(3,4-Dimethoxyphenyl)ethanamine Derivatives

Compound/De rivative	Cell Line	Assay Type	IC50 (μM)	Reference
2-(2- Trifluoromethylph enylamino)-5-(3- methoxyphenyl)- 1,3,4-thiadiazole	MCF-7 (Breast)	Not Specified	49.6	[1]
2-(2- Trifluoromethylph enylamino)-5-(3- methoxyphenyl)- 1,3,4-thiadiazole	MDA-MB-231 (Breast)	Not Specified	53.4	[1]
ST10 (a 1,3,4- thiadiazole derivative)	MDA-MB-231 (Breast)	Not Specified	64.2	[1]
ST3 (a 1,3,4- thiadiazole derivative)	MDA-MB-231 (Breast)	Not Specified	73.8	[1]
ST8 (a 1,3,4- thiadiazole derivative)	MDA-MB-231 (Breast)	Not Specified	75.2	[1]

Table 2: Antimicrobial Activity of **1-(3,4-Dimethoxyphenyl)ethanamine** Derivatives



Compound/Derivati ve	Microorganism	MIC (μM)	Reference
D-3263	Staphylococcus aureus ATCC 29213	25	[2]
D-3263	Staphylococcus aureus ATCC 43300	25	[2]
D-3263	Enterococcus faecalis ATCC 29212	25	[2]
D-3263	Clinical Enterococcus faecalis isolates (20)	≤ 25	[2]
D-3263	Clinical Enterococcus faecium isolates	≤ 25	[2]
D-3263	Escherichia coli	> 200	[2]
D-3263	Acinetobacter baumannii	> 200	[2]
D-3263	Pseudomonas aeruginosa	> 200	[2]
D-3263	Klebsiella pneumoniae	> 200	[2]

Table 3: Anti-inflammatory Activity of **1-(3,4-Dimethoxyphenyl)ethanamine** Derivatives



Compound/Derivati ve	Model	IC50	Reference
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	EPP-induced rat ear edema	21 nmol/ear	[3]
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	AA-induced rat ear edema	60 nmol/ear	[3]
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	TPA-induced rat ear edema	660 pmol/ear	[3]
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	Collagen-induced platelet aggregation	0.35 mM	[3]
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	ADP-induced platelet aggregation	4.85 mM	[3]
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	AA-induced platelet aggregation	0.94 mM	[3]
(E)-1-(3,4- dimethoxyphenyl) butadiene (DMPBD)	PAF-induced platelet aggregation	1.14 mM	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of **1-(3,4-dimethoxyphenyl)ethanamine** derivatives.

General Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine Derivatives



A common synthetic route to novel derivatives involves the acylation of the primary amine of **1**-(3,4-dimethoxyphenyl)ethanamine.

Materials:

- 1-(3,4-dimethoxyphenyl)ethanamine
- Appropriate acyl chloride or carboxylic acid
- Coupling agent (e.g., DCC, EDC)
- Base (e.g., triethylamine, pyridine)
- Anhydrous solvent (e.g., dichloromethane, THF)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve **1-(3,4-dimethoxyphenyl)ethanamine** (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the acyl chloride (1.1 equivalents) or a mixture of the carboxylic acid (1.1 equivalents) and a coupling agent (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired derivative.
- Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]

Materials:

- 96-well microtiter plates
- · Cultured adherent cells
- Test compounds
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Tris base solution, 10 mM
- Microplate reader

Procedure:

- Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).



- After incubation, gently add cold TCA to each well to fix the cells and incubate at 4 °C for 1 hour.[6]
- Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.[7]
- Add SRB solution to each well and incubate at room temperature for 30 minutes.[4]
- Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[7]
- Add Tris base solution to each well to solubilize the protein-bound dye.[7]
- Measure the absorbance at 510 nm using a microplate reader.[6] The optical density is proportional to the number of viable cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

- 96-well microtiter plates
- · Cultured cells
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol)
- Microplate reader

Procedure:

Seed cells into 96-well plates and incubate for 24 hours.



- Treat cells with different concentrations of the test compounds and incubate for the desired exposure time.[10]
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[9]
- After incubation, add the solubilization solution to each well to dissolve the formazan crystals.[9]
- Mix thoroughly to ensure complete solubilization.[10]
- Measure the absorbance at a wavelength between 550 and 600 nm.[9]

Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[11][12]

Materials:

- Muller-Hinton agar (MHA) plates
- Bacterial cultures
- Test compounds
- Positive control (standard antibiotic)
- Negative control (solvent)
- · Sterile cork borer or pipette tip
- Incubator

Procedure:

 Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an MHA plate to create a lawn.[13]



- Aseptically punch wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.[12]
- Add a specific volume of the test compound solution, positive control, and negative control into separate wells.[12]
- Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.[14]
- After incubation, measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) in millimeters.[14]

Mechanism of Action Assays

This assay determines the ability of a compound to inhibit the P-glycoprotein efflux pump, which is often involved in multidrug resistance in cancer.[15][16]

Materials:

- Cells overexpressing P-gp (e.g., MDCKII-MDR1)
- P-gp substrate (e.g., Quinidine, a fluorogenic substrate)
- · Test compounds
- Positive control inhibitor (e.g., Verapamil, Elacridar)
- Assay buffer
- Fluorescence microplate reader

Procedure:

- Seed the P-gp overexpressing cells in a 96-well plate.
- Pre-incubate the cells with the test compounds or controls at various concentrations.
- Add the P-gp substrate to all wells.
- Incubate for a specific time to allow for substrate transport.



- Measure the intracellular accumulation of the fluorescent substrate using a fluorescence microplate reader.
- A higher fluorescence signal in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux. The IC50 value can be determined from a doseresponse curve.[15]

This colorimetric assay measures the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[17][18]

Materials:

- Cell lysates from treated and untreated cells
- Caspase-8 substrate (e.g., Ac-IETD-pNA)
- Assay buffer
- Microplate reader

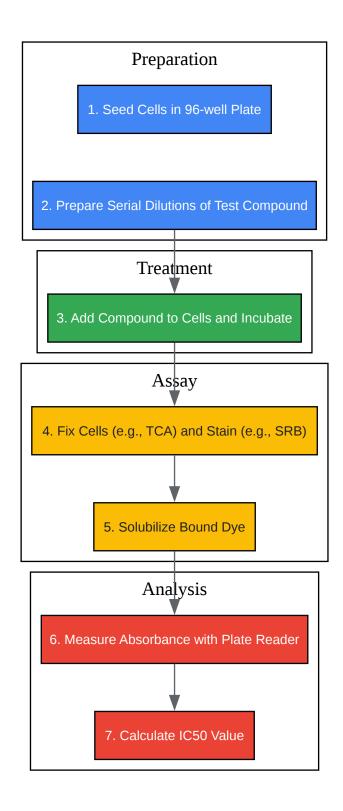
Procedure:

- Induce apoptosis in cells by treating them with the test compound.
- Prepare cell lysates from both treated and untreated (control) cells.
- Add the cell lysate to a 96-well plate.
- Add the caspase-8 substrate to each well.[18]
- Incubate the plate at 37 °C for 1-2 hours to allow the caspase-8 in the lysate to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[18]
- Measure the absorbance of the released pNA at 405 nm.[18]
- The increase in absorbance is proportional to the caspase-8 activity.

Visualizations



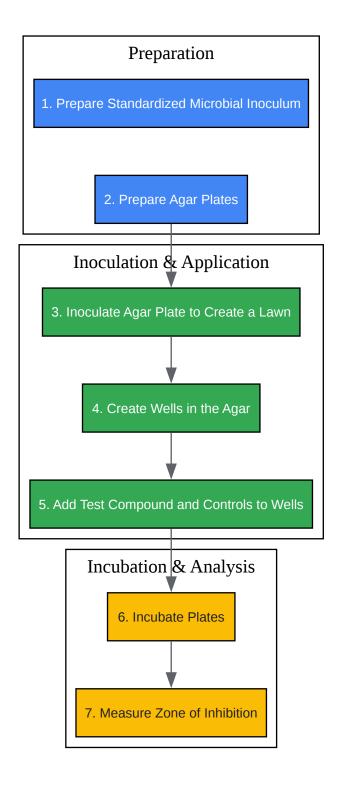
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of **1-(3,4-dimethoxyphenyl)ethanamine** derivatives.



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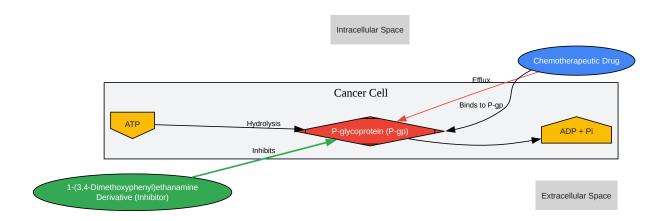
Caption: General workflow for in vitro cytotoxicity testing.



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Caption: Workflow for antimicrobial susceptibility testing.

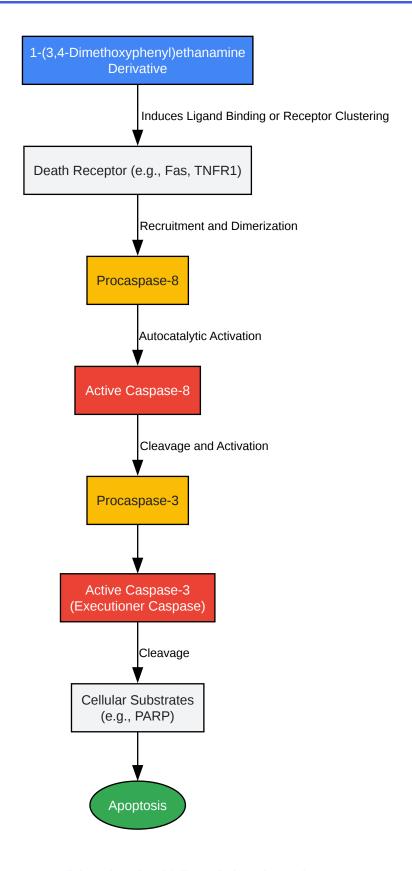




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Caption: Inhibition of P-glycoprotein mediated drug efflux.





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Caption: Caspase-8 mediated apoptosis pathway.



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